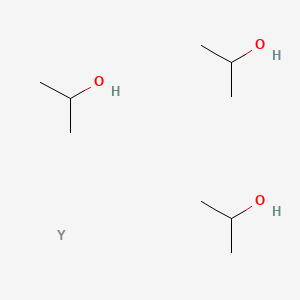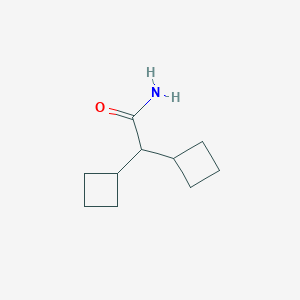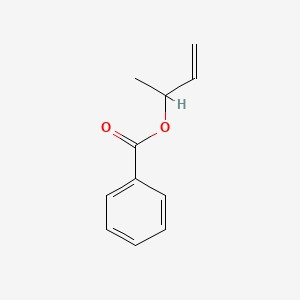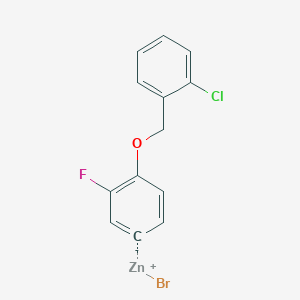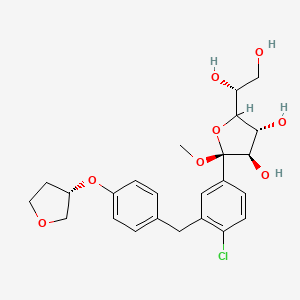![molecular formula C12H16BrFN2Zn B14890455 3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the piperazine ring in its structure makes it a versatile reagent in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-fluoro-4-[(4-methylpiperazino)methyl]bromobenzene, is prepared by bromination of the corresponding aryl compound.
Transmetalation Reaction: The aryl bromide is then subjected to a transmetalation reaction with zinc dust in the presence of a suitable catalyst, such as palladium or nickel, to form the organozinc reagent.
Stabilization in THF: The resulting organozinc compound is stabilized in tetrahydrofuran (THF) to obtain the final product, this compound, 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large quantities of the aryl compound are brominated using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Continuous Transmetalation: The transmetalation reaction is carried out in a continuous flow reactor to ensure efficient mixing and reaction control.
Purification and Stabilization: The crude product is purified using techniques such as distillation or crystallization, followed by stabilization in THF.
化学反応の分析
Types of Reactions
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Biaryl Compounds: In cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Substituted Aryl Compounds: In substitution reactions, various substituted aryl compounds can be obtained depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used to create biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide involves the following steps:
Activation: The organozinc compound is activated by a palladium or nickel catalyst, forming a reactive intermediate.
Transmetalation: The activated intermediate undergoes transmetalation with an aryl halide, forming a new carbon-carbon bond.
Reductive Elimination: The final step involves reductive elimination, where the product is released, and the catalyst is regenerated.
類似化合物との比較
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but contains a morpholine ring instead of a piperazine ring.
3-Fluoro-4-[(4-methylpiperidino)methyl]phenylzinc bromide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide is unique due to the presence of the piperazine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with potential biological activity, especially in the field of medicinal chemistry.
特性
分子式 |
C12H16BrFN2Zn |
|---|---|
分子量 |
352.6 g/mol |
IUPAC名 |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16FN2.BrH.Zn/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13;;/h2,4-5H,6-10H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZAIYAFGAOPGRTH-UHFFFAOYSA-M |
正規SMILES |
CN1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




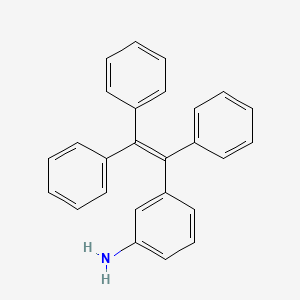
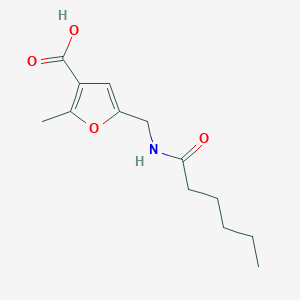
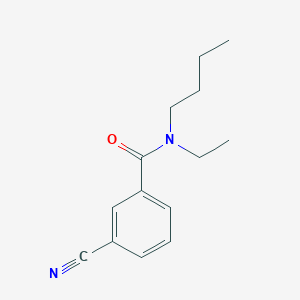

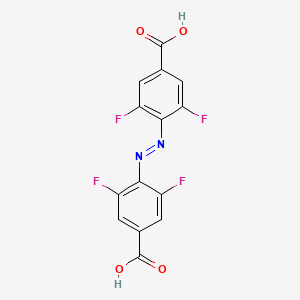
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

